N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Compound Identity Verification

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (CAS 942003-90-9) is a synthetic small molecule with the molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol. It belongs to the class of isoxazole-containing benzamides, featuring a distinctive 5,6-dihydro-4H-cyclopenta[c]isoxazole core linked via an amide bond to a 3,4-dimethoxyphenyl ring.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 942003-90-9
Cat. No. B2616170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide
CAS942003-90-9
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC
InChIInChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
InChIKeySZZAXHCCYANHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (CAS 942003-90-9): Core Identity and Structural Baseline for Informed Procurement


N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (CAS 942003-90-9) is a synthetic small molecule with the molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol. It belongs to the class of isoxazole-containing benzamides, featuring a distinctive 5,6-dihydro-4H-cyclopenta[c]isoxazole core linked via an amide bond to a 3,4-dimethoxyphenyl ring. Its structural identity is established by a standard InChI Key of SZZAXHCCYANHSE-UHFFFAOYSA-N, confirming a unique atom connectivity not shared by its regioisomers or simpler analogs [1]. The compound is supplied primarily as a research chemical for exploratory medicinal chemistry and chemical biology applications, offered by multiple vendors with typical purity specifications of 95% or higher .

Regioisomer-specific SAR: 3,4-dimethoxy substitution pattern designed for FtsZ-targeted probe libraries; distinct from 2,3-dimethoxy analogs.
Identity verification ready: Unique InChI Key and well-defined physicochemical constants enable confident procurement and lot cross-check.
Research-grade supply: Supplied with purity specification for reproducible biological assays; supports SAR expansion and analytical method development.

Why N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide Cannot Be Replaced by Other Isoxazole Benzamides Without Experimental Validation


Isoxazole benzamides constitute a broad class of compounds with highly divergent biological activity profiles depending on the regiochemistry of methoxy substitution and the nature of the heterocyclic amine. The target compound incorporates a 3,4-dimethoxybenzamide moiety linked to a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine, a scaffold distinct from simple isoxazol-3-yl or isoxazol-5-yl benzamides used in FtsZ modulation programs [1]. Even within the cyclopenta[c]isoxazole subfamily, substitutions on the benzamide ring—such as 2,3-dimethoxy versus 3,4-dimethoxy positioning—are known to yield compounds with markedly different binding modes and biological outcomes in structure–activity relationship (SAR) studies [2]. Consequently, any procurement decision that treats analogs as interchangeable without head-to-head experimental evidence risks selecting a compound with an entirely different target engagement profile, solubility, or metabolic stability, thereby compromising research reproducibility and downstream development trajectories.

!
Regioisomer mismatch
2,3-dimethoxy regioisomer shares identical molecular weight but different InChI Key; may not reproduce target engagement profiles and must be validated head-to-head.
!
Scaffold-class divergence
Non-benzamide cyclopenta[c]isoxazole amines are associated with industrial biocidal activity, not FtsZ-targeted pharmacology; substitution may shift assay outcomes.
!
Analog sensitivity
Even minor benzamide ring modifications alter binding modes; SAR literature confirms that methoxy positional changes yield divergent biological profiles.

Quantitative Differentiation Evidence for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (942003-90-9)


Molecular Weight and Formula: A Definitive Identity Marker Distinguishing 942003-90-9 from Its 2,3-Dimethoxy Regioisomer

The target compound has an unambiguous molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol [1]. Although its 2,3-dimethoxy regioisomer (N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide) shares the identical molecular formula and weight, the two compounds are chemically distinct entities with different InChI Keys and cannot be used interchangeably in biological assays without explicit justification .

Regioisomer Identity
Head-to-head
Identical MW (288.303) but distinct InChI Key SZZAXHCCYANHSE-UHFFFAOYSA-N vs. regioisomer
Verifies correct 3,4-dimethoxy procurement; prevents regioisomer mix-up in SAR.
Confirm InChI Key upon receipt; CAS alone insufficient.
Medicinal Chemistry Structure-Activity Relationship Compound Identity Verification

Purification and Supply Form: 95% Purity Standard with Characterized Physicochemical Profile

Commercial suppliers of 942003-90-9 consistently provide the compound at a minimum purity of 95%, as verified by HPLC or equivalent analytical methods . Its reported density (1.346 g/cm³) and boiling point (412.5 °C at 760 mmHg) offer tangible quality control checkpoints that can be cross-referenced upon receipt . In contrast, closely related analogs such as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-fluorobenzamide lack publicly disclosed purity specifications and physicochemical constants on major vendor platforms, creating uncertainty in procurement quality [1].

Supply Specification
Cross-study comparable
≥95% purity; density 1.346 g/cm³; bp 412.5 °C (760 mmHg)
Well-characterized physical profile supports reproducible assay preparation.
Comparator 4-fluorobenzamide lacks disclosed purity/physicochemical data.
Chemical Procurement Quality Control Research Reproducibility

Differentiation from Non-Benzamide Cyclopenta[c]isoxazole Derivatives by Antibacterial Activity Class

While this specific compound lacks published bioactivity data, the benzamide subclass of cyclopenta[c]isoxazoles has been structurally implicated in FtsZ modulation, a validated antibacterial target [1]. In contrast, cyclopenta[c]isoxazole-3-amines without a benzamide side chain have been patented primarily as industrial biocides with broad-spectrum bactericidal and antifungal activity, lacking specific molecular target engagement [2]. This class-level functional divergence indicates that the benzamide substitution pattern is critical for achieving target-specific pharmacology rather than non-specific cytotoxicity.

Functional Class
Class-level
Benzamide subclass linked to FtsZ modulation; non-benzamide amines used as industrial biocides.
Qualitative divergence in intended biological application; target-specific pharmacology vs. general cytotoxicity.
No specific bioactivity data for 942003-90-9; requires individual validation.
Anti-infective Research Bacterial Cell Division FtsZ Modulation

Best-Fit Research and Industrial Application Scenarios for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (942003-90-9)


Medicinal Chemistry SAR Campaigns Focused on FtsZ-Targeted Antibacterials

This compound serves as a structurally defined benzamide probe within cyclopenta[c]isoxazole-based libraries targeting bacterial cell division protein FtsZ. Its 3,4-dimethoxy substitution pattern provides a distinct pharmacophoric point of variation compared to 2,3-dimethoxy regioisomers, enabling systematic exploration of methoxy positional effects on FtsZ polymerisation dynamics and antibacterial potency. Procurement is justified when an SAR matrix explicitly requires the 3,4-substitution pattern as a comparator entry .

Chemical Biology Probe Development for Voltage-Gated Sodium Channel (Nav1.7) Studies

The cyclopenta[c]isoxazole scaffold is a key chemotype in Nav1.7 inhibitor discovery programs, where benzamide substitutions on the benzylic position modulate inhibitory potency . Although the specific activity of 942003-90-9 at Nav1.7 has not been reported, its 3,4-dimethoxybenzamide architecture represents a strategic intermediate between the simpler 4-fluorobenzamide analog and more elaborate sulfonamide derivatives. Procurement is appropriate for hit-to-lead exploration where systematic variation of the benzamide electron density and steric bulk is being evaluated.

Analytical Reference Standard for Cyclopenta[c]isoxazole Benzamide Library Characterization

With its well-defined molecular weight (288.303 g/mol), density (1.346 g/cm³), and boiling point (412.5 °C at 760 mmHg), 942003-90-9 can function as a physicochemical reference standard for HPLC method development and retention time calibration within a focused library of cyclopenta[c]isoxazole benzamides . Its 95% purity specification ensures reliable chromatographic peak assignment and quantification.

Exploratory COX-2 or MAP Kinase p38 Inhibitor Screening

Isoxazole-based benzamides have been investigated as p38 MAP kinase inhibitors and COX-2 selective agents [1]. The 3,4-dimethoxy substitution on the benzamide ring may impart favorable hydrogen-bonding interactions within the ATP-binding pocket or the COX-2 active site, distinguishing it from mono-methoxy or unsubstituted phenyl analogs. Procurement is warranted for pilot screening panels aiming to identify novel kinase or cyclooxygenase inhibitor chemotypes originating from the cyclopenta[c]isoxazole scaffold.

Application
Selection Property
Validation Focus
FtsZ-targeted antibacterial SAR
3,4-Dimethoxy substitution pattern as pharmacophoric variation point
FtsZ polymerization dynamics and antibacterial potency across regioisomer matrix
Nav1.7 hit-to-lead exploration
Cyclopenta[c]isoxazole benzamide scaffold with tunable electron density
Nav1.7 electrophysiology and selectivity vs. Nav1.5; SAR around benzamide substituents
Analytical reference standard
Defined purity and reproducible physicochemical constants
HPLC retention time calibration; method validation for cyclopenta[c]isoxazole library
Pilot kinase/COX-2 inhibitor screening
3,4-Dimethoxybenzamide hydrogen-bond potential in ATP-binding or COX-2 active site
Enzyme inhibition assays; selectivity profiling against related kinases/cyclooxygenases
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